molecular formula C12H20ClNO2 B14626416 (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone CAS No. 56866-91-2

(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone

Cat. No.: B14626416
CAS No.: 56866-91-2
M. Wt: 245.74 g/mol
InChI Key: PIVQTTOREHDYFL-UHFFFAOYSA-N
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Description

(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is a chemical compound that features a cyclohexane ring substituted with a chlorine atom and a methyl group, along with a morpholine ring attached via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone typically involves the reaction of 1-chloro-3-methylcyclohexanol with morpholine in the presence of a suitable dehydrating agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a methanol group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be used to study the effects of morpholine derivatives on biological systems. Its structural features make it a valuable tool for investigating the interactions between small molecules and biological targets.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Morpholine derivatives have been studied for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors, potentially inhibiting the synthesis of prostaglandins or other signaling molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-3-nitrophenyl)(morpholin-4-yl)methanone: Similar in structure but with a fluorine and nitro group instead of chlorine and methyl.

    (4-Methoxyphenyl)(morpholin-4-yl)methanone: Contains a methoxy group instead of a chlorine and methyl group.

Uniqueness

(1-Chloro-3-methylcyclohexyl)(morpholin-4-yl)methanone is unique due to the presence of both a cyclohexane ring and a morpholine ring, which confer distinct chemical and biological properties

Properties

CAS No.

56866-91-2

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

IUPAC Name

(1-chloro-3-methylcyclohexyl)-morpholin-4-ylmethanone

InChI

InChI=1S/C12H20ClNO2/c1-10-3-2-4-12(13,9-10)11(15)14-5-7-16-8-6-14/h10H,2-9H2,1H3

InChI Key

PIVQTTOREHDYFL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)N2CCOCC2)Cl

Origin of Product

United States

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